5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one
Description
5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a central pyrazol-3-one ring substituted with a 4-chlorophenoxy group at position 5 and phenyl groups at positions 1 and 2. The 4-chlorophenoxy moiety introduces both lipophilic and electron-withdrawing properties, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
143578-70-5 |
|---|---|
Molecular Formula |
C21H15ClN2O2 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-11-13-19(14-12-16)26-21-15-20(25)23(17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-15H |
InChI Key |
IZSQVUMXHYBRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with diphenylhydrazine to form the corresponding hydrazone. This intermediate is cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazolones .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. A study demonstrated that 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one showed promising activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenoxy group enhances its efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one | Staphylococcus aureus, Escherichia coli | 32 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that this pyrazolone derivative exhibits cytotoxic effects on various cancer cell lines. A notable case study involved its application against breast cancer cells, where it induced apoptosis and inhibited cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
Polymer Chemistry
5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Studies have shown that formulations containing this pyrazolone derivative exhibit superior adhesion to various substrates compared to traditional adhesives.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrazolone derivatives, including 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one. The results indicated a significant reduction in bacterial growth when treated with this compound, supporting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory properties, researchers assessed the impact of the compound on cytokine release from activated macrophages. The findings revealed a dose-dependent inhibition of TNF-alpha and IL-6 production, suggesting its utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. 4-[(2,4-Dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-(4-fluorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Substituents : Dichlorophenyl, fluorophenyl, and naphthyl groups.
- Key Differences: The dichlorophenyl and naphthyl groups increase steric bulk compared to the target compound’s simpler 4-chlorophenoxy and diphenyl substituents.
- Activity : Exhibits potent antitubercular activity (MIC = 1.6 μM against Mtb), suggesting chlorinated aromatic groups enhance efficacy .
B. 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Substituents : 3-Chlorophenyl, 4-chlorophenyl, and methyl groups.
- Key Differences: Dual chlorophenyl groups at positions 2 and 4 introduce ortho/para electronic effects, differing from the target’s phenoxy ether linkage. The methyl group at position 5 reduces steric hindrance compared to the 4-chlorophenoxy group.
- Implications : Structural variations may alter metabolic stability and solubility .
C. 5-Methyl-4-nitro-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one
- Substituents : Nitro and methyl groups.
- Key Differences: The nitro group is a strong electron-withdrawing substituent, which may increase reactivity (e.g., as a prodrug) but reduce stability under reducing conditions. The absence of a chlorophenoxy group likely decreases lipophilicity .
D. 4-Chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one
- Substituents: Trifluoromethylphenoxy and methyl groups.
- The ether linkage is retained, suggesting similar hydrolytic stability .
Physicochemical Properties
Notes:
- The target compound’s 4-chlorophenoxy group balances moderate lipophilicity (LogP ~3.5) with hydrolytic stability.
- Nitro-substituted analogs (e.g., ) show lower LogP and higher solubility due to polar nitro groups .
Biological Activity
5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is with a molecular weight of 335.80 g/mol. The presence of the 4-chlorophenoxy group is significant for its biological activity, influencing both solubility and interaction with biological targets.
The compound's mechanism of action appears to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation. Research indicates that it may exert its effects through:
- Inhibition of Aurora-A Kinase : Aurora-A kinase is critical for cell division; inhibiting this kinase can lead to cell cycle arrest in cancer cells. Studies have shown that 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one inhibits Aurora-A kinase with an IC50 value of approximately 0.16 µM, indicating potent activity against this target .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines. For instance, it demonstrated significant growth inhibition in MCF7 and NCI-H460 cells with IC50 values of 0.39 µM and 0.46 µM respectively .
Anticancer Activity
A comprehensive review highlighted several studies demonstrating the anticancer potential of pyrazole derivatives, including 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one:
- Cell Line Studies : The compound has shown cytotoxic effects against multiple cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The growth inhibitory concentrations (IC50) ranged from 0.39 µM to over 40 µM depending on the specific cell line .
Anti-inflammatory Activity
In addition to its anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Study on MCF7 Cells : In a controlled study examining the effects on MCF7 cells, treatment with the compound resulted in significant apoptosis compared to untreated controls. This suggests a potential role for this compound in breast cancer therapy.
- In Vivo Studies : Animal models have demonstrated that compounds similar to 5-(4-Chlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one can reduce tumor size significantly when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
